Citronellyl formate

Catalog No.
S589083
CAS No.
105-85-1
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citronellyl formate

CAS Number

105-85-1

Product Name

Citronellyl formate

IUPAC Name

3,7-dimethyloct-6-enyl formate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3

InChI Key

DZNVIZQPWLDQHI-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCOC=O

Solubility

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water
1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol)

Synonyms

citronellyl formate

Canonical SMILES

CC(CCC=C(C)C)CCOC=O

Antimicrobial Activity:

Limited research suggests that citronellyl formate might possess some antimicrobial properties. A study published in the Journal of Agricultural and Food Chemistry investigated its efficacy against various foodborne pathogens, including Escherichia coli, Salmonella Typhimurium, and Staphylococcus aureus. The results indicated that citronellyl formate exhibited moderate to weak antibacterial activity against these microorganisms []. However, further research is needed to determine its potential applications in food preservation or other antimicrobial contexts.

Insecticidal Properties:

Some studies have investigated the potential insecticidal properties of citronellyl formate. A study published in the Journal of Medical Entomology evaluated its repellent effect against Aedes aegypti mosquitoes, a vector of several diseases including dengue fever and Zika virus. The results demonstrated that citronellyl formate displayed repellent activity against these mosquitoes []. However, similar to its antimicrobial properties, further research is necessary to determine its efficacy and safety for large-scale insect control applications.

Citronellyl formate is a colorless, mobile liquid classified as an ester, primarily synthesized through the esterification of formic acid and citronellol, a naturally occurring monoterpene alcohol. This compound exhibits a distinct fragrance reminiscent of lemon geranium and is often used in perfumery due to its fresh, floral notes. It is characterized by a linear molecular structure with the formula C11H20O2C_{11}H_{20}O_{2} and a molecular weight of 184.28 g/mol .

The mechanism of action of citronellyl formate is not extensively studied in scientific research. However, its fragrance properties are likely due to its interaction with olfactory receptors in the nose []. These receptors detect the volatile molecule and send signals to the brain, resulting in the perception of scent.

Citronellyl formate is generally considered safe for use in cosmetics and fragrances at recommended concentrations []. However, some studies suggest it might possess mild skin irritation or sensitization potential in certain individuals [].

Limited data is available on:

  • Acute toxicity: More research is needed to determine the effects of high exposure.
  • Chronic toxicity: Long-term effects are not well documented.
  • Flammability: Flash point data is not readily available. However, as an organic compound, it's likely flammable.

The primary reaction for synthesizing citronellyl formate involves the esterification of formic acid and citronellol:

HCOOH+C10H19OHHCOOC10H19+H2O\text{HCOOH}+\text{C}_{10}\text{H}_{19}\text{OH}\rightleftharpoons \text{HCOOC}_{10}\text{H}_{19}+\text{H}_2\text{O}

This reaction can be catalyzed by either acid or enzymes. Under acidic or basic conditions, citronellyl formate can undergo hydrolysis, reverting to its original components:

HCOOC10H19+H2OHCOOH+C10H19OH\text{HCOOC}_{10}\text{H}_{19}+\text{H}_2\text{O}\rightleftharpoons \text{HCOOH}+\text{C}_{10}\text{H}_{19}\text{OH}

Citronellyl formate is synthesized mainly through the following methods:

  • Esterification: The most common method involving the reaction between formic acid and citronellol under acidic or enzymatic conditions.
  • Catalysis: Acidic catalysts (e.g., sulfuric acid) or enzyme catalysts can enhance the reaction rate and yield.

The synthesis process is relatively straightforward but requires careful control of reaction conditions to optimize product purity and yield.

Citronellyl formate finds diverse applications across various industries:

  • Fragrance Industry: Used as a fragrance component in perfumes and cosmetic products due to its pleasant scent.
  • Food Industry: Potentially explored for use in flavoring agents, although more research is needed on its safety in food applications.
  • Pesticide Formulations: Investigated for its insect-repellent properties, particularly in mosquito control products.

The interaction studies of citronellyl formate primarily focus on its olfactory properties. It interacts with olfactory receptors, which are responsible for scent detection. While specific mechanisms remain underexplored, the compound's fragrance profile suggests that it may interact with multiple receptors to produce a complex scent perception .

Several compounds share structural or functional similarities with citronellyl formate. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
Geranyl acetateEsterKnown for its fruity aroma; widely used in fragrances.
Linalyl acetateEsterExhibits a floral scent; commonly found in essential oils.
CitronellalAldehydeHas a strong lemon-like odor; used in perfumes and insect repellents.
CitronellolAlcoholA natural compound found in essential oils; serves as a precursor to various fragrances.

Uniqueness of Citronellyl Formate:
Citronellyl formate stands out due to its specific fragrance profile that combines fresh floral notes with citrus undertones, making it versatile in various fragrance compositions. Its potential biological activities also differentiate it from other similar compounds, particularly regarding its insect-repellent properties .

Physical Description

colourless liquid/strong, fruity, floral odou

XLogP3

3.8

Density

0.890-0.903

GHS Hazard Statements

Aggregated GHS information provided by 1667 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 297 of 1667 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1370 of 1667 companies with hazard statement code(s):;
H315 (98.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93919-91-6
93919-93-8
105-85-1
93919-90-5

Wikipedia

Citronellyl formate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

6-Octen-1-ol, 3,7-dimethyl-, 1-formate: ACTIVE

Dates

Modify: 2023-08-15

Insecticidal activity of individual and mixed monoterpenoids of geranium essential oil against Pediculus humanus capitis (Phthiraptera: Pediculidae)

A Gallardo, M I Picollo, P González-Audino, G Mougabure-Cueto
PMID: 22493851   DOI: 10.1603/me11142

Abstract

The major components of geranium (Geranium maculatum L.) oil and their mixtures were tested against female Pediculus humanus capitis De Geer (Phthiraptera: Pediculidae). Chemical analysis by gas chromatography coupled to mass spectrometry revealed four major constituents: citronellol (38%), geraniol (16%), citronellyl formate (10.4%), and linalool (6.45%) (concentration expressed as percentage of total). Topical application demonstrated that the most potent component was citronellol and geraniol, with LD50 values 9.7 and 12.7 microg/insect, respectively. Linalool and Citronellyl formate were less toxic with LD50 values 24.7 and 38.5 microg/insect, respectively. Toxicity of these four major constituents in the same proportion as the natural oil, was greater than whole oil and each individual component. Removal of any four constituents produced a decreased in effectiveness. The absence of citronellol caused the greatest decrease in toxicity (DL50 from 2.2 to 10.9 microg/insect), leading us to conclude that this constituent is the major contributor to oil toxicity. The knowledge of the role of each constituent in the toxicity of the whole oil gives the possibility to create artificial blends of different constituents for the development of more effective control agents.


Changes in growth, essential oil yield and composition of geranium (Pelargonium graveolens L.) as affected by growing media

Abdolhossein Rezaei Nejad, Ahmad Ismaili
PMID: 23913545   DOI: 10.1002/jsfa.6334

Abstract

Using proper growing medium is known to be an effective way to improve crop growth and yield. However, the effects of growing media on geranium essential oil have scarcely ever been examined in detail. In this research, the effects of different growing media (soil, sand, pumice, perlite and perlite + cocopeat) on growth, oil yield and composition of geranium were studied.
Growth was significantly improved in soilless-grown plants compared with soil-grown plants. Oil yield of soilless-grown plants (except for pumice) was about threefold higher than that of soil-grown plants. The increase in oil yield was correlated with higher leaf dry weight (r² = 0.96), as oil content was not affected. The citronellol/geranium ratio of oil was clearly affected by growing media, ranging from 5:1 in soil culture to 3:1 in soilless culture. The latter is acceptable for perfumery.
Compared with soil, soilless media could produce higher yields of high-quality geranium oil that fits market requirements. Growth, oil yield and composition of plants grown in sand (a cheap and abundant growing medium) were not significantly different from those of plants grown in perlite and perlite + cocopeat.


Chemical Profile and Use of the Peat as an Adsorbent for Extraction of Volatile Compounds from Leaves of Geranium (

Edenilson Dos Santos Niculau, Péricles Barreto Alves, Paulo Cesar de Lima Nogueira, Luciane Pimenta Cruz Romão, Graziele da Costa Cunha, Arie Fitzgerald Blank, Anderson de Carvalho Silva
PMID: 33114417   DOI: 10.3390/molecules25214923

Abstract

Volatile organic compounds (VOCs) from leaves of geranium (
L' Herit) were extracted by dynamic headspace using Porapak Q (HSD-P) as adsorbent and peat, a novel adsorbent in the extraction of plant volatiles, analyzed by gas chromatography-mass spectrometry (GC/MS) and gas chromatography-flame ionization (GC/FID), and the results were compared with those obtained by hydrodistillation (HD). The yield volatiles changed with the extraction method. HD was more efficient for extracting linalool (11.19%) and citronellyl formate (9.41%). Citronellol (28.06%), geraniol (38.26%) and 6,9-guaiadiene (9.55%) and geranyl tiglate (8.21%) were the major components identified by dynamic headspace using peat (HSD-T), while citronellol (16.88%), geraniol (13.63%), 6,9-guaiadiene (16.98%) and citronellyl formate (6.95%) were identified by dynamic headspace using Porapak Q (HSD-P). Furthermore, this work showed, for the first time, that in natura peat is useful to extract VOCs from leaves of geranium.


[Studies on the chemical components and anti-tumour action of the volatile oils from Pelargonium graveoleus]

H J Fang, X L Su, H Y Liu, Y H Chen, J H Ni
PMID: 2609972   DOI:

Abstract

Three geranium oils were separated, identified and compared by high resolution cross-linked fused silica capillary GC and GC-MSD. It was found that their chemical constituents are very similar, but the contents of some components (linalool, citronellol, cis-caryophyllene and guaiene) differ appreciably. Pharmacological experiments showed that citronellol, citronellyl formate, geraniol and citronellyl acetate exhibited marginal antitumour activities. The activity of the latter two components has not been reported in the literature.


Rose geranium essential oil as a source of new and safe anti-inflammatory drugs

Mohamed Nadjib Boukhatem, Abdelkrim Kameli, Mohamed Amine Ferhat, Fairouz Saidi, Maamar Mekarnia
PMID: 24103319   DOI: 10.3402/ljm.v8i0.22520

Abstract

Since the available anti-inflammatory drugs exert an extensive variety of side effects, the search for new anti-inflammatory agents has been a priority of pharmaceutical industries.
The aim of the present study was to assess the anti-inflammatory activities of the essential oil of rose geranium (RGEO).
The chemical composition of the RGEO was investigated by gas chromatography. The major components were citronellol (29.13%), geraniol (12.62%), and citronellyl formate (8.06%). In the carrageenan-induced paw edema, five different groups were established and RGEO was administered orally in three different doses.
RGEO (100 mg/kg) was able to significantly reduce the paw edema with a comparable effect to that observed with diclofenac, the positive control. In addition, RGEO showed a potent anti-inflammatory activity by topical treatment in the method of croton oil-induced ear edema. When the dose was 5 or 10 µl of RGEO per ear, the inflammation was reduced by 73 and 88%, respectively. This is the first report to demonstrate a significant anti-inflammatory activity of Algerian RGEO. In addition, histological analysis confirmed that RGEO inhibited the inflammatory responses in the skin.
Our results indicate that RGEO may have significant potential for the development of novel anti-inflammatory drugs with improved safety profile.


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